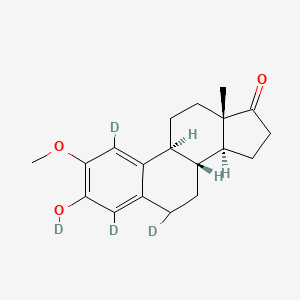

2-甲氧雌酮-1,4,16,16-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxyestrone-1,4,16,16-d4 is a chemical compound primarily used in research and development applications . It is a deuterated form of 2-methoxyestrone, an estrogen hormone produced naturally by the body . This compound is labeled with four deuterium atoms, making it useful in isotopic labeling studies . It is commonly used in studies related to estrogen metabolism and the role of estrogen in various physiological processes . It has shown anti-cancer properties, particularly in breast cancer research .

Synthesis Analysis

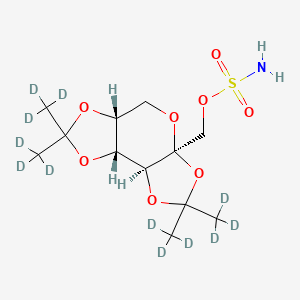

The synthesis of 2-Methoxyestrone-1,4,16,16-d4 involves the replacement of hydrogen atoms in the molecule with deuterium atoms . This process makes it distinguishable from other molecules in a sample, which is useful in isotopic labeling studies .Molecular Structure Analysis

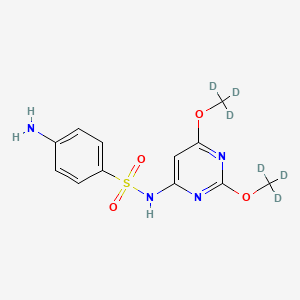

The chemical formula for 2-Methoxyestrone-1,4,16,16-d4 is C19H19D4O3 . It has a molecular weight of 305.40 g/mol .Chemical Reactions Analysis

The deuterium atoms in 2-Methoxyestrone-1,4,16,16-d4 replace hydrogen atoms in the molecule . This alteration is what makes it useful in isotopic labeling studies .Physical and Chemical Properties Analysis

2-Methoxyestrone-1,4,16,16-d4 is a white to off-white powder . It is soluble in organic solvents like methanol and ethanol .科学研究应用

2-甲氧雌酮和相关雌二醇代谢物已被研究其在低密度脂蛋白对氧化的敏感性中的作用,表明对脂质代谢和心血管健康具有潜在影响 (Seeger, Mueck, & Lippert, 1997).

已经开发出测量人类尿液中 2-甲氧雌酮水平的技术,有助于研究其生理作用和不同人群(如儿童、男性和孕妇)中的变化 (Ball, Reu, Schwab, & Knuppen, 1979).

超临界流体色谱与串联质谱已被用于分离和定量各种雌激素代谢物,包括 2-甲氧雌酮,突出了其在雌激素代谢研究中的重要性 (Xu, Roman, Veenstra, Van Anda, Ziegler, & Issaq, 2006).

已经研究了 2-甲氧雌酮的肠道细菌代谢,揭示了其转化为具有生物活性的类固醇激素的见解,这对于理解其在各种生理过程中的作用具有影响 (Axelson & Sjövall, 1983).

已经对绝经后女性血清雌酮及其代谢物(包括 2-甲氧雌酮)进行了一项研究,有助于我们了解雌激素在乳腺癌等疾病中的作用 (Rangiah, Shah, Vachani, Ciccimaro, & Blair, 2011).

2-甲氧雌酮因其潜在的抗癌特性和最小的雌激素活性而受到认可,表明其在癌症研究和激素相关研究中的重要性 (2020, Definitions).

该代谢物已在孕妇尿雌激素部分的研究中被注意到,表明其水平波动和在妊娠相关激素变化中的潜在作用 (Hobkirk & Nilsen, 1962).

临床试验已经探索了 2-甲氧雌二醇(一种相关化合物)的抗癌活性,特别是在激素难治性前列腺癌中,突出了这些雌激素代谢物的治疗潜力 (Sweeney, Liu, Yiannoutsos, Kolesar, Horvath, Staab, Fife, Armstrong, Treston, Sidor, & Wilding, 2005).

2-甲氧雌酮的代谢已在男性中得到专门研究,提供了有关其生物活性和潜在健康影响的宝贵信息 (Longcope, Flood, Femino, & Williams, 1983).

作用机制

未来方向

属性

IUPAC Name |

(8R,9S,13S,14S)-1,4,6-trideuterio-3-deuteriooxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i3D,9D,10D/hD/t3?,12-,13+,15-,19- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEUWNKSCXYKBU-NZTFOOEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C[C@@H]2[C@H](CC[C@]3([C@H]2CCC3=O)C)C4=C(C(=C(C(=C14)[2H])O[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)